1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene
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Overview
Description
1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by a bromomethyl group attached to a cyclopropyl ring, which is further connected to a benzene ring through a methoxy linkage. The presence of both bromomethyl and methoxymethyl groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Bromomethylation: The cyclopropyl ring is then bromomethylated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Methoxymethylation: The final step involves the reaction of the bromomethylated cyclopropyl compound with 3-(methoxymethyl)phenol under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene depends on its specific applicationThe methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
1-{[1-(Chloromethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-{[1-(Hydroxymethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene: Contains a hydroxymethyl group instead of a bromomethyl group.
1-{[1-(Methyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene is unique due to the presence of the bromomethyl group, which provides a reactive site for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research .
Properties
IUPAC Name |
1-[[1-(bromomethyl)cyclopropyl]methoxy]-3-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-15-8-11-3-2-4-12(7-11)16-10-13(9-14)5-6-13/h2-4,7H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNOSBWPWFXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)OCC2(CC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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